(E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
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Overview
Description
(E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a bromobenzylidene group and a propanoic acid moiety further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves a multi-step process:
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Formation of Thiazolidinone Core: : The initial step involves the condensation of a thioamide with an α-halo acid to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
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Introduction of Bromobenzylidene Group: : The next step is the Knoevenagel condensation, where the thiazolidinone derivative reacts with 4-bromobenzaldehyde in the presence of a base like piperidine or pyridine to form the (E)-benzylidene derivative.
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Formation of Propanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.
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Substitution: : The bromine atom in the benzylidene group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for screening purposes.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. The thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their anti-inflammatory and anticancer properties. The presence of the bromobenzylidene group enhances its ability to interact with cellular proteins, potentially leading to therapeutic effects.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity. The bromobenzylidene group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents, leading to variations in biological activity.
Benzylidene Derivatives: Compounds with different substituents on the benzylidene group can exhibit different reactivity and biological properties.
Uniqueness
(E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is unique due to the combination of the bromobenzylidene group and the propanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S2/c1-7(12(17)18)15-11(16)10(20-13(15)19)6-8-2-4-9(14)5-3-8/h2-7H,1H3,(H,17,18)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUYPDFTJMZMFG-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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